REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]>O>[NH2:1][C@@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a 800 g cell suspension
|
Type
|
CUSTOM
|
Details
|
to react at 40° C. for 52 hours
|
Duration
|
52 h
|
Type
|
CUSTOM
|
Details
|
After the reaction, cells
|
Type
|
CUSTOM
|
Details
|
were removed by centrifugation and 970 g of an aqueous solution
|
Type
|
ADDITION
|
Details
|
containing 10% by mass each of L-tert-leucine
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@H](C(C)(C)C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]>O>[NH2:1][C@@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a 800 g cell suspension
|
Type
|
CUSTOM
|
Details
|
to react at 40° C. for 52 hours
|
Duration
|
52 h
|
Type
|
CUSTOM
|
Details
|
After the reaction, cells
|
Type
|
CUSTOM
|
Details
|
were removed by centrifugation and 970 g of an aqueous solution
|
Type
|
ADDITION
|
Details
|
containing 10% by mass each of L-tert-leucine
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@H](C(C)(C)C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]>O>[NH2:1][C@@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a 800 g cell suspension
|
Type
|
CUSTOM
|
Details
|
to react at 40° C. for 52 hours
|
Duration
|
52 h
|
Type
|
CUSTOM
|
Details
|
After the reaction, cells
|
Type
|
CUSTOM
|
Details
|
were removed by centrifugation and 970 g of an aqueous solution
|
Type
|
ADDITION
|
Details
|
containing 10% by mass each of L-tert-leucine
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@H](C(C)(C)C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |